molecular formula C20H28O5 B1262683 gibberellin A110 CAS No. 202057-27-0

gibberellin A110

Cat. No. B1262683
CAS RN: 202057-27-0
M. Wt: 348.4 g/mol
InChI Key: SFGDEUSMQMGAFH-MJPABCAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A110 is a C20-gibberellin that is gibberellin A12 carrying an additional hydroxy substituent at the 3beta-position It has a role as a plant metabolite. It is a C20-gibberellin, a dicarboxylic acid, a secondary alcohol and an olefinic compound. It derives from a gibberellin A12.

Scientific Research Applications

Hydroponic Growth Enhancement Gibberellic acid, a type of gibberellin, has been shown to significantly influence the growth, yield, and quality of leaf lettuce and rocket plants when supplemented in hydroponic systems. Concentrations below 10^-4 M promoted plant growth and enhanced yield by stimulating various physiological traits like biomass accumulation, leaf expansion, and water use efficiency. This suggests the potential of gibberellic acid in optimizing hydroponic cultivation for better productivity and quality of vegetable crops (Miceli et al., 2019).

Agricultural Productivity Gibberellins play a crucial role in various plant development processes such as seed germination, stem elongation, and flowering, which are pivotal for agricultural productivity. The manipulation of gibberellin levels, either genetically or through external application, offers a promising strategy for crop improvement. This aligns with the historical success of the Green Revolution, where gibberellin-related genes were manipulated to produce high-yield crop varieties (Gao & Chu, 2020).

Chemical Growth Promotion The synthesis and application of novel growth-promoting chemicals that interact with gibberellin signaling pathways have been explored for their potential to enhance plant growth. One such chemical, referred to as A1, has demonstrated the ability to stimulate growth in shoot and root tissues by enhancing sensitivity to endogenous gibberellins, thereby promoting cellular material production and water uptake (Sukiran et al., 2022).

GA Transport and Localization Understanding the movement and accumulation of gibberellins within plants is crucial for unraveling their role in growth and development. Recent research has shed light on gibberellin transport mechanisms and their critical involvement in seed germination, root and shoot elongation, and other developmental processes, offering new insights into how plants regulate growth at a hormonal level (Binenbaum et al., 2018).

Metabolic Regulation Gibberellins have been found to regulate key metabolic pathways in plants. For instance, they can inhibit flavonoid biosynthesis while promoting nitrogen metabolism, highlighting their complex role in modulating plant metabolic processes. This dual regulatory capacity underscores the potential of gibberellins in influencing plant nutritional profiles and stress responses (Sun et al., 2021).

properties

CAS RN

202057-27-0

Product Name

gibberellin A110

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

InChI

InChI=1S/C20H28O5/c1-10-6-20-7-11(10)4-5-13(20)18(2)8-12(21)9-19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1

InChI Key

SFGDEUSMQMGAFH-MJPABCAUSA-N

Isomeric SMILES

C[C@@]12C[C@@H](C[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O

SMILES

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O

Canonical SMILES

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gibberellin A110
Reactant of Route 2
gibberellin A110
Reactant of Route 3
Reactant of Route 3
gibberellin A110
Reactant of Route 4
Reactant of Route 4
gibberellin A110
Reactant of Route 5
gibberellin A110
Reactant of Route 6
gibberellin A110

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.